molecular formula C9H11F3N2OS B7336361 (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine

(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B7336361
M. Wt: 252.26 g/mol
InChI Key: JJFHJEPIGZIOTK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a morpholine derivative that exhibits potent biological activity and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound may lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine in lab experiments include its potent biological activity, its ability to inhibit specific enzymes or proteins, and its potential use as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine. One potential direction is the development of new analogs or derivatives with improved potency and selectivity. Another direction is the study of its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity and side effects. Overall, this compound is a promising compound with many potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine involves the reaction of 2-methylmorpholine with trifluoromethylthiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the nitrogen atom of the morpholine ring attacks the carbon atom of the thiocyanate group, leading to the formation of the thiazole ring. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent biological activity and has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Properties

IUPAC Name

(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2OS/c1-6-5-14(2-3-15-6)8-13-4-7(16-8)9(10,11)12/h4,6H,2-3,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHJEPIGZIOTK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCO1)C2=NC=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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